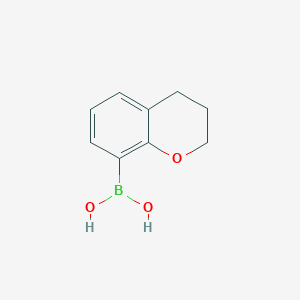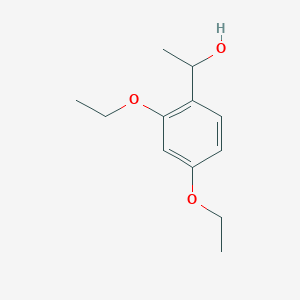
N'-Hydroxy-3-(pyridin-3-yl)propanimidamide
Descripción general
Descripción
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyridine ring and an amidine group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form the corresponding oxime, followed by reduction with sodium borohydride to yield the desired compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted pyridine compounds, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of N’-Hydroxy-3-(pyridin-3-yl)propanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator, binding to active sites and altering the activity of the target molecules. This interaction can affect various biochemical pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N’-Hydroxy-3-(pyridin-2-yl)propanimidamide
- N’-Hydroxy-3-(pyridin-4-yl)propanimidamide
- N’-Hydroxy-3-(pyrimidin-2-yl)propanimidamide
Uniqueness
N’-Hydroxy-3-(pyridin-3-yl)propanimidamide is unique due to its specific substitution pattern on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Propiedades
Número CAS |
201546-79-4 |
|---|---|
Fórmula molecular |
C9H12N2O |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N'-hydroxy-3-phenylpropanimidamide |
InChI |
InChI=1S/C9H12N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H2,10,11) |
Clave InChI |
SNEQBGRXVNQPKZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CCC(=NO)N |
SMILES isomérico |
C1=CC=C(C=C1)CC/C(=N/O)/N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=NO)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)


![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)









